REACTION_CXSMILES
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[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[CH3:19]>CC(C)=O>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=2[CH3:19])[N:7]=1
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Name
|
|
Quantity
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18 g
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Type
|
reactant
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Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
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NC1=C(C(=CC=C1)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To the so obtained suspension is added
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Type
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CUSTOM
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Details
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to 5° C.
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Type
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FILTRATION
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Details
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then the reaction mixture is filtered
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Type
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WASH
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Details
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the precipitate is washed with water to neutrality
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Type
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DISSOLUTION
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Details
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it is dissolved in ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the solution is dried over Na2SO4
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NC1=C(C(=CC=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |